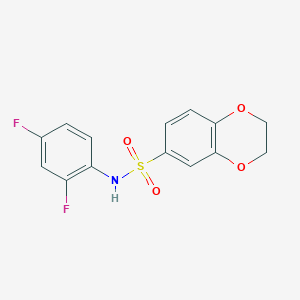![molecular formula C17H20N4O5S B15021462 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B15021462.png)
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound that features a combination of sulfonamide and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-methyl-5-nitroaniline with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then coupled with phenylacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-chloro-5-nitrophenyl)acetamide
- 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methyl-5-aminophenyl)acetamide
- 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methyl-5-bromophenyl)acetamide
Uniqueness
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the presence of both sulfonamide and nitro functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20N4O5S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H20N4O5S/c1-13-9-10-15(21(23)24)11-16(13)18-17(22)12-20(27(25,26)19(2)3)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,18,22) |
InChI Key |
QPXWPWPLIXFYFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}hydrazinylidene)-N-(4-ethoxyphenyl)butanamide](/img/structure/B15021379.png)
![3,6-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B15021380.png)
![4-(4-methoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide](/img/structure/B15021381.png)
![2-(Phenoxymethyl)-3,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15021385.png)

![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B15021397.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methyl-3-nitrobenzamide](/img/structure/B15021405.png)
![2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B15021412.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B15021417.png)
![3,4-Dimethoxy-N-({N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15021436.png)
![4-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]butanehydrazide](/img/structure/B15021456.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B15021471.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B15021472.png)
![N-(5-chloro-2-hydroxyphenyl)-4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B15021476.png)
